molecular formula C12H20Cl3NO3 B8629112 2,2,2-Trichloroethyl 4-[4-(hydroxymethyl)piperidin-1-yl]butanoate CAS No. 857650-84-1

2,2,2-Trichloroethyl 4-[4-(hydroxymethyl)piperidin-1-yl]butanoate

Cat. No.: B8629112
CAS No.: 857650-84-1
M. Wt: 332.6 g/mol
InChI Key: YDNRLQXTOKRVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloroethyl 4-[4-(hydroxymethyl)piperidin-1-yl]butanoate is a useful research compound. Its molecular formula is C12H20Cl3NO3 and its molecular weight is 332.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

857650-84-1

Molecular Formula

C12H20Cl3NO3

Molecular Weight

332.6 g/mol

IUPAC Name

2,2,2-trichloroethyl 4-[4-(hydroxymethyl)piperidin-1-yl]butanoate

InChI

InChI=1S/C12H20Cl3NO3/c13-12(14,15)9-19-11(18)2-1-5-16-6-3-10(8-17)4-7-16/h10,17H,1-9H2

InChI Key

YDNRLQXTOKRVQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)CCCC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
O=C(CCCBr)OCC(Cl)(Cl)Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of 4-piperidinemethanol (1.72 g, 15.0 mmol) in acetone (100 ml) was added K2CO3 (4.14 g, 30. mmol) and 2,2,2-trichloroethyl 4-bromobutyrate (4.47 g, 15.0 mmol) and heated under reflux for 3 h. The reaction mixture was cooled to room temperature, filtered and the filtrate concentrated in vacuo. The residue was added CH2Cl2 (75 ml) and washed with brine (25 ml) and H2O (2×25 ml). The organic layer was dried over Na2SO4, filtered and evaporated in vacuo to leave the title compound as a viscous oil (4.70 g, 94.1%).
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
4.14 g
Type
reactant
Reaction Step One
Name
2,2,2-trichloroethyl 4-bromobutyrate
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
94.1%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.